2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole

Purity Quality Control Building Block

2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1087608-37-4) is a heterocyclic building block composed of a benzimidazole core linked via a methylene bridge to a 3-methylpiperazine moiety (molecular formula C₁₃H₁₈N₄, MW 230.31 g/mol). The benzimidazole-piperazine scaffold has been extensively validated in medicinal chemistry, particularly for dopamine receptor subtype antagonism (antipsychotic programs) and H₁-antihistaminic activity.

Molecular Formula C13H18N4
Molecular Weight 230.315
CAS No. 1087608-37-4
Cat. No. B2650995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
CAS1087608-37-4
Molecular FormulaC13H18N4
Molecular Weight230.315
Structural Identifiers
SMILESCC1CN(CCN1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16)
InChIKeyNBPBYFYULCGUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1087608-37-4): Procurement-Ready Benzimidazole-Piperazine Building Block for CNS and Kinase SAR Programs


2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1087608-37-4) is a heterocyclic building block composed of a benzimidazole core linked via a methylene bridge to a 3-methylpiperazine moiety (molecular formula C₁₃H₁₈N₄, MW 230.31 g/mol) . The benzimidazole-piperazine scaffold has been extensively validated in medicinal chemistry, particularly for dopamine receptor subtype antagonism (antipsychotic programs) [1] and H₁-antihistaminic activity [2]. The 3-methyl substitution on the piperazine ring introduces a chiral center and regiochemical distinction from the more common 4-methylpiperazinyl analogs, offering a structurally differentiated entry point for structure-activity relationship (SAR) exploration in CNS and kinase-targeted programs.

Why 2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole Cannot Be Replaced by Off-the-Shelf Benzimidazole-Piperazine Analogs


Benzimidazole-piperazine conjugates with identical core connectivity but different piperazine N-substitution patterns exhibit divergent pharmacological profiles. Literature SAR on 2-(piperazin-1-ylmethyl)benzimidazoles demonstrates that antihistaminic potency and dopamine receptor subtype selectivity are exquisitely sensitive to the nature and position of substituents on the piperazine ring [1]. A QSAR analysis of 2-(4-substituted-1-piperazinyl)benzimidazoles confirmed that steric (STERTIMOL B3 and L) and electronic parameters at the piperazine ring directly modulate H₁ receptor affinity [2]. The 3-methylpiperazine regioisomer present in this compound (CAS 1087608-37-4) differs from the widely available 4-methylpiperazine and unsubstituted piperazine congeners in both steric topology and hydrogen-bond donor/acceptor capacity, which can alter target binding kinetics, metabolic stability, and off-target liability profiles [3]. Substituting with a 4-methyl or unsubstituted piperazine analog therefore risks invalidating SAR conclusions and compromising lead optimization trajectories.

2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole (1087608-37-4): Quantitative Differentiation Evidence Versus Closest Analogs


Purity Advantage: 98% HPLC vs. 95%+ for Unsubstituted Piperazine Analog (CAS 59052-85-6)

CAS 1087608-37-4 is commercially supplied at 98% purity (HPLC) by LeYan (product no. 1188307), compared to the unsubstituted piperazine analog 2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole (CAS 59052-85-6), which is offered at 95%+ purity by the same vendor class . This 3-percentage-point purity differential reduces the burden of unknown impurities in downstream reactions and biological assays, critical for reproducible SAR data generation.

Purity Quality Control Building Block

ISO 9001-Certified Manufacturing Versus Non-Certified Generic Supply for 3-Methylpiperazinyl Benzimidazole Building Blocks

MolCore supplies CAS 1087608-37-4 under ISO 9001-certified quality management systems with an NLT 97% purity specification, whereas many vendors of structurally related benzimidazole-piperazine building blocks (e.g., 2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole, CAS 57897-93-5) do not explicitly advertise ISO-certified production [1]. ISO 9001 certification provides documented traceability, batch-to-batch consistency verification, and audited quality processes, which are essential for GLP-compliant preclinical studies and pharmaceutical development filings [2].

Quality Assurance ISO Certification Procurement Compliance

Batch-Specific QC Data Availability (NMR, HPLC, GC) Versus Limited Characterization of Unsubstituted and 4-Methyl Analogs

Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC for CAS 1087608-37-4, whereas the direct 4-methylpiperazine regioisomer (CAS 57897-93-5) is typically supplied with only a basic Certificate of Analysis lacking multi-technique orthogonal purity verification in standard vendor listings . The availability of multi-technique batch QC enables researchers to independently confirm identity and purity before committing to expensive biological assays, reducing the risk of structure misassignment or impurity-driven false positives.

Analytical Characterization Batch Traceability Reproducibility

cLogP Differentiation: 1.3 for 3-Methylpiperazinylmethyl vs. ~0.7 for Unsubstituted Piperazinylmethyl Analog

The computed octanol-water partition coefficient (cLogP) for CAS 1087608-37-4 is approximately 1.3 (XLogP3 method), compared to approximately 0.7 for the unsubstituted piperazinylmethyl analog 2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole (CAS 59052-85-6) [1][2]. This ~0.6 log unit increase in lipophilicity corresponds to an approximately 4-fold increase in predicted membrane partitioning, which can translate to improved passive permeability and blood-brain barrier penetration in CNS-targeted programs. The 3-methyl group simultaneously preserves a secondary amine hydrogen-bond donor (pKa ~8-9), maintaining solubility advantages over fully N-alkylated analogs while offering intermediate lipophilicity between unsubstituted and 4-methylpiperazine congeners .

Lipophilicity ADME Membrane Permeability

Chiral 3-Methylpiperazine Moiety as a Stereochemical SAR Probe Versus Achiral 4-Methylpiperazine and Unsubstituted Piperazine Analogs

The 3-methylpiperazine ring in CAS 1087608-37-4 contains a chiral center at the C-3 position (racemic unless otherwise specified), providing a stereochemical handle that is absent in the achiral 4-methylpiperazinylmethyl analog (present in GSK461364 and related PLK1 inhibitors) and the unsubstituted piperazinylmethyl analog [1][2]. In the broader benzimidazole-piperazine class, the 3-methylpiperazine configuration (R vs. S enantiomer) has been shown to influence nociceptin/orphanin FQ (N/OFQ) receptor (ORL1) antagonist potency, with certain stereoisomers exhibiting differential binding affinity [3]. This chiral differentiation is mechanistically relevant: the methyl group at the 3-position projects into a distinct spatial quadrant compared to the 4-methyl group, potentially engaging different hydrophobic pockets or altering the presentation of the secondary amine hydrogen-bond donor. For programs exploring stereochemistry-dependent target engagement, this compound offers an opportunity to resolve enantiomer-specific pharmacology that is inaccessible with achiral piperazine analogs.

Stereochemistry Chiral Building Block Target Selectivity

Limited High-Strength Differential Biological Evidence: A Transparent Assessment

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent literature as of May 2026 reveals no published head-to-head biological comparison between CAS 1087608-37-4 and its closest structural analogs (2-(piperazin-1-ylmethyl)-, 2-((4-methylpiperazin-1-yl)methyl)-, or 2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole) in any standardized assay system [1][2]. The compound appears primarily in vendor catalogs as a research-grade building block; no IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data have been reported for this specific CAS number. However, strong class-level precedent from structurally related 2-(substituted piperazinylmethyl)benzimidazoles (antipsychotic US 5,792,768; antihistaminic J. Med. Chem. 1986, 29, 1178–1183; ORL1 antagonist WO2002040019A1) supports the pharmacological relevance of this scaffold. The differentiation evidence presented above (purity, certification, QC depth, cLogP, chirality) therefore constitutes the strongest currently available basis for compound selection. Users requiring direct biological potency comparisons should request custom profiling data from suppliers or conduct their own head-to-head assays.

Data Transparency Evidence Strength Procurement Decision Support

Optimal Application Scenarios for 2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole (1087608-37-4) Based on Verified Differentiation Evidence


CNS Lead Optimization Requiring a Chiral, Intermediate-Lipophilicity Benzimidazole-Piperazine Scaffold

For CNS drug discovery programs targeting dopamine D₂/D₃ receptors, histamine H₁/H₄ receptors, or the nociceptin/ORL1 system, CAS 1087608-37-4 provides a chiral 3-methylpiperazine building block with a cLogP of ~1.3 [1]. This lipophilicity sits between the unsubstituted piperazine analog (cLogP ~0.7) and the 4-methylpiperazine directly-attached analog (cLogP ~1.5), offering a property-balanced starting point for optimizing blood-brain barrier penetration while avoiding excessive lipophilicity-driven metabolic instability [2]. The chiral center further enables enantiomer-specific SAR studies to resolve differential target engagement. Class-level precedent from US Patent 5,792,768 and WO2002040019A1 supports the relevance of substituted piperazinylmethyl benzimidazoles for CNS receptor modulation [3].

Kinase Inhibitor Scaffold Diversification: PLK1 and Related Serine/Threonine Kinase Programs

The 2-(piperazinylmethyl)benzimidazole substructure is a recognized pharmacophore in kinase inhibitor design, as exemplified by GSK461364 (PLK1 inhibitor, Kᵢ = 2.2 nM) which employs a 4-methylpiperazinylmethyl-benzimidazole core [1]. CAS 1087608-37-4 offers a regioisomeric 3-methylpiperazine variant that can be elaborated at the benzimidazole N1 and C5/C6 positions to generate novel PLK1 or related kinase (PLK2, PLK3, DYRK1A) inhibitor candidates. The altered methyl group position may modulate kinase selectivity profiles compared to the 4-methyl series, providing a distinct chemical space for intellectual property generation and selectivity optimization [2].

Analytical Method Development and Reference Standard Qualification in GLP-Compliant Environments

The combination of ISO 9001-certified manufacturing (MolCore) and multi-technique batch QC (NMR, HPLC, GC from Bidepharm) makes CAS 1087608-37-4 suitable as a reference standard for analytical method development, impurity profiling, and system suitability testing in GLP-compliant laboratories [1][2]. The documented batch traceability and orthogonal purity verification reduce regulatory risk during method validation, and the compound can serve as a qualified reference material for quantifying related benzimidazole-piperazine impurities in pharmaceutical development [3].

Property-Driven Fragment-to-Lead Chemistry for ADME-Guided Optimization

With a molecular weight of 230.31 g/mol, 3 hydrogen-bond acceptors, 2 hydrogen-bond donors (benzimidazole NH + piperazine NH), and a rotatable bond count of 3, CAS 1087608-37-4 adheres to fragment-like property guidelines (MW <250, HBD ≤3, HBA ≤6, rotatable bonds ≤5) [1]. Its cLogP of ~1.3 and the presence of a secondary amine handle enable systematic exploration of substituent effects on lipophilicity, solubility, and permeability during fragment-to-lead optimization. The 3-methyl group provides a built-in methylation scan point without requiring additional synthetic steps, streamlining SAR table generation [2].

Quote Request

Request a Quote for 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.